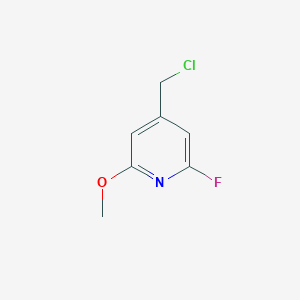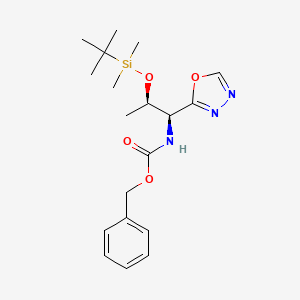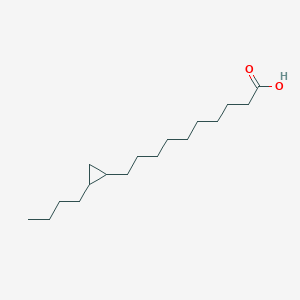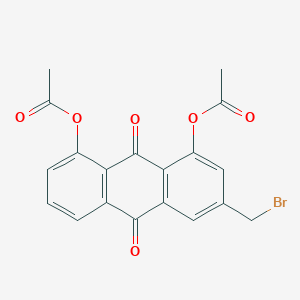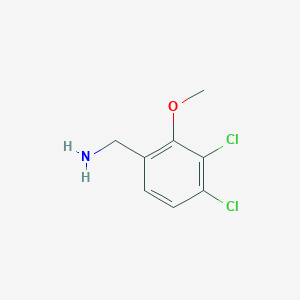
Dibenzo(FG,WX)hexacene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzo(FG,WX)hexacene is a polycyclic aromatic hydrocarbon with the molecular formula C32H18 It is a member of the hexacene family, characterized by six linearly fused benzene rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzo(FG,WX)hexacene typically involves the cyclization of suitable precursors under specific conditions. One common method is the cyclodehydrogenation of a suitable precursor, such as a hexaphenylbenzene derivative, using a strong Lewis acid like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3) as a catalyst. The reaction is usually carried out at elevated temperatures to facilitate the formation of the hexacene core.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its specialized applications and the complexity of its synthesis. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzo(FG,WX)hexacene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinones or other oxygenated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield partially hydrogenated products.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can be performed using reagents like nitric acid (HNO3) or bromine (Br2) in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
The major products formed from these reactions include quinones, partially hydrogenated derivatives, and substituted hexacenes, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Dibenzo(FG,WX)hexacene has several scientific research applications, including:
Organic Electronics: Due to its unique electronic properties, it is used in the development of organic semiconductors and field-effect transistors.
Materials Science: It is studied for its potential use in the fabrication of advanced materials with specific electronic and optical properties.
Chemistry: It serves as a model compound for studying the behavior of polycyclic aromatic hydrocarbons and their derivatives.
Biology and Medicine: Research is ongoing to explore its potential biological activities and applications in drug development.
Mécanisme D'action
The mechanism by which Dibenzo(FG,WX)hexacene exerts its effects is primarily related to its electronic structure. The compound’s extended π-conjugation allows for efficient charge transport and interaction with other molecules. Molecular targets and pathways involved in its action include interactions with electron-rich or electron-deficient species, facilitating various chemical transformations and electronic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibenzo(FG,ST)hexacene
- Dibenzo(HI,UV)hexacene
- Dibenzo(JK,A1B1)octacene
Uniqueness
Dibenzo(FG,WX)hexacene is unique due to its specific arrangement of benzene rings and the resulting electronic properties. Compared to other hexacenes, it may exhibit different reactivity and stability, making it suitable for specific applications in organic electronics and materials science.
Propriétés
Numéro CAS |
192-60-9 |
|---|---|
Formule moléculaire |
C32H18 |
Poids moléculaire |
402.5 g/mol |
Nom IUPAC |
octacyclo[14.14.2.02,15.04,13.06,11.020,32.021,26.027,31]dotriaconta-1(30),2,4,6,8,10,12,14,16,18,20(32),21,23,25,27(31),28-hexadecaene |
InChI |
InChI=1S/C32H18/c1-2-8-20-16-22-18-30-28-14-6-12-26-24-10-4-3-9-23(24)25-11-5-13-27(31(25)32(26)28)29(30)17-21(22)15-19(20)7-1/h1-18H |
Clé InChI |
SONGGXGQTMYIKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C3C=C4C5=CC=CC6=C5C7=C(C=CC=C7C4=CC3=CC2=C1)C8=CC=CC=C68 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


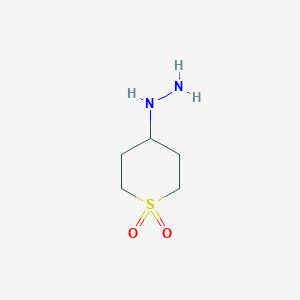
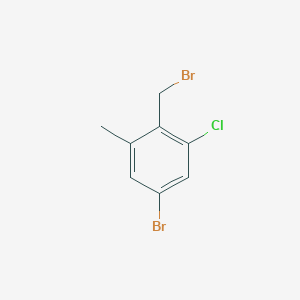
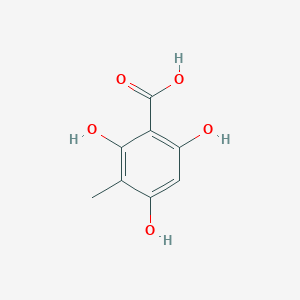

![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)
![5-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-7-yl)pentanoic acid](/img/structure/B13138927.png)
![[3,4'-Bipyridin]-5-amine, N-[(4-bromophenyl)methyl]-](/img/structure/B13138929.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
